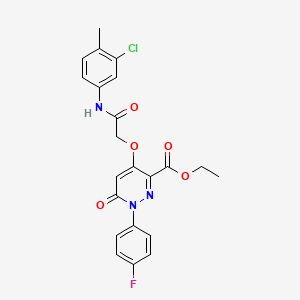

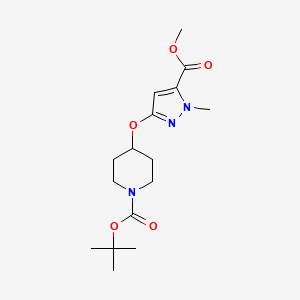

![molecular formula C20H17N3O2S B2451719 N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 926825-58-3](/img/structure/B2451719.png)

N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . Isoxazoles are a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . These classes of compounds are known for their diverse biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can involve various types of reactions depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as melting point determination, solubility tests, and spectroscopic analysis .Scientific Research Applications

Antibacterial and Anticancer Agents

Research has shown that compounds structurally related to N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, such as benzothiazole derivatives, exhibit promising antibacterial activity. For instance, a study demonstrated the synthesis and antibacterial evaluation of Schiff bases derived from 2-aminobenzothiazole nucleus, revealing significant activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, these compounds were assessed for their cytotoxic activity against mammalian cell lines, showing that they exhibit antibacterial activity at non-cytotoxic concentrations.

Diuretic Activity

Another research avenue for related compounds is their diuretic potential. A study synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and evaluated their in vivo diuretic activity. One compound, in particular, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, emerged as a promising candidate due to its significant diuretic effects (Yar & Ansari, 2009).

Anticancer Evaluation

The anticancer activities of benzothiazole derivatives have been explored in several studies. For example, a series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).

Synthetic Methodologies

Benzothiazole and isoxazole derivatives have also been pivotal in advancing synthetic organic chemistry. A study explored the synthesis of thiophenylhydrazonoacetates leading to a variety of heterocyclic derivatives, highlighting the versatile reactivity of these compounds (Mohareb et al., 2004).

Supramolecular Gelators

The synthesis and investigation of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators underline the importance of non-covalent interactions in material science. These studies revealed the role of methyl functionality and S⋯O interactions in gelation behavior, providing insights into the design of new gelators (Yadav & Ballabh, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-13-7-6-10-17-18(13)21-20(26-17)23(12-15-8-4-3-5-9-15)19(24)16-11-14(2)22-25-16/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVOPUIUYUYXPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

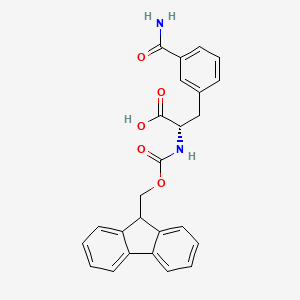

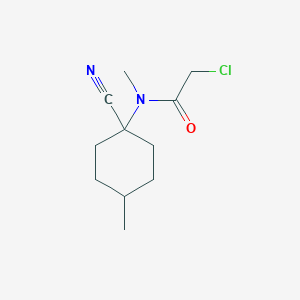

![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)

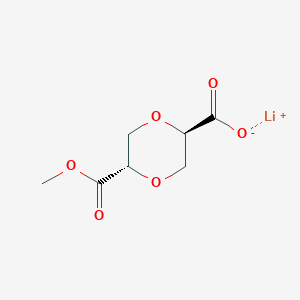

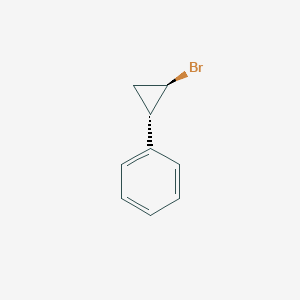

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)

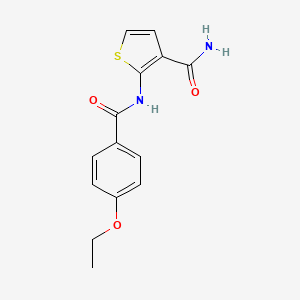

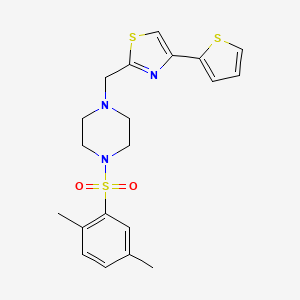

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)